molecular formula C20H31BFNO2Si B13357135 1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13357135
M. Wt: 375.4 g/mol
InChI Key: YCYDMBSVQHKOKL-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features a unique combination of functional groups, including a tert-butyldimethylsilyl group, a fluoro substituent, and a dioxaborolane moiety

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Dioxaborolane Group: The dioxaborolane moiety can be introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron.

    Protection with tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group can be introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for better control over reaction conditions and product purity .

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, including cross-coupling reactions and asymmetric synthesis.

    Biological Studies: It can be used as a probe or tool compound in biological studies to investigate the function of specific proteins or pathways

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can participate in reversible covalent interactions with biological nucleophiles, while the fluoro group can enhance binding affinity through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds to 1-(tert-Butyldimethylsilyl)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole include:

    1-(tert-Butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the fluoro substituent, which may affect its reactivity and binding properties.

    5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the tert-butyldimethylsilyl group, which may influence its solubility and stability.

    1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indole: Lacks the dioxaborolane moiety, which may limit its use in coupling reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .

Properties

Molecular Formula

C20H31BFNO2Si

Molecular Weight

375.4 g/mol

IUPAC Name

tert-butyl-[5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane

InChI

InChI=1S/C20H31BFNO2Si/c1-18(2,3)26(8,9)23-13-16(15-12-14(22)10-11-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3

InChI Key

YCYDMBSVQHKOKL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)F)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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